molecular formula C15H14Cl3N5 B1532824 Robenidine-d8 hydrochloride CAS No. 1173097-77-2

Robenidine-d8 hydrochloride

Cat. No. B1532824
CAS RN: 1173097-77-2
M. Wt: 378.7 g/mol
InChI Key: LTWIBTYLSRDGHP-YVXDQVGZSA-N
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Description

Robenidine-d8 hydrochloride is the deuterium labeled version of Robenidine hydrochloride . It is an anticoccidial agent, which is also active against MRSA and VRE with MIC50s of 8.1 and 4.7 μM, respectively . It is used as a stable isotope .


Synthesis Analysis

Robenidine-d8 hydrochloride may be used as a precursor for the preparation of robenidine-d8, which can be used as an analytical standard for the determination of robenidine in eggs and animal feed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .


Molecular Structure Analysis

The molecular formula of Robenidine-d8 hydrochloride is C15H5D8Cl2N5 . Its molecular weight is 342.25 .


Chemical Reactions Analysis

High-pressure liquid chromatography has been applied to the separation and analysis of robenidine hydrochloride in the presence of its chemical precursors . It provides a rapid and specific method for the analysis of robenidine in technical material as well as feed premixes and is capable of distinguishing the intact drug from its degradation products .


Physical And Chemical Properties Analysis

Robenidine-d8 hydrochloride is a neat product . It is a stable isotope labelled product .

Scientific Research Applications

Aquaculture Disease Prevention

Robenidine Hydrochloride (ROBH): is widely used in aquaculture to prevent diseases such as coccidiosis in fish species. It has been authorized as a feed additive in the European Union and is permitted for use in poultry, rabbits, and fish in China . A study demonstrated that preventive feeding of ROBH could completely protect common carp from enteritis caused by Goussia carpelli .

Pharmacokinetics in Aquatic Animals

Research has been conducted to understand the kinetic profiles of ROBH and its metabolites in aquatic animals. For instance, a study explored the elimination half-lives of ROBH and its major metabolite, 4-chlorobenzoic acid (PCBA) , in grass carp muscle, which were found to be 17.31 hours and 138.53 hours, respectively . This information is crucial for determining safe withdrawal periods to ensure no harmful residues remain in edible fish tissues.

Analytical Method Development

The development of analytical methods such as High-Performance Liquid Chromatography coupled with Heat Electrospray Ionization Tandem Mass Spectrometry (HPLC-HESI-MS/MS) has been reported for the simultaneous determination of ROBH and its metabolites in fish plasma and muscle . Such methods are essential for monitoring drug levels and ensuring compliance with food safety regulations.

Mass Balance Studies

Mass balance studies are vital for understanding the disposition of drugs within an organism. A study on Channel catfish used HPLC–MS/MS to monitor ROBH levels and its potential major metabolites, providing insights into the drug’s elimination pathways and aiding in the development of maximum residue limits (MRLs) for ROBH in aquatic animals .

Drug Residue Analysis

The misuse of ROBH can lead to drug residues in foodborne animals, posing a risk to human health. Research efforts are directed towards developing robust testing procedures to detect and quantify such residues, ensuring the safety of animal-derived food products .

Veterinary Medicine

In veterinary medicine, ROBH is used to treat coccidiosis in poultry and rabbits. Its efficacy and safety profiles are continually being studied to optimize its use and prevent the development of resistance .

Environmental Impact Assessment

Studies also focus on the environmental impact of ROBH, particularly its persistence and potential effects on non-target organisms. Understanding these aspects is crucial for developing guidelines for its responsible use in aquaculture .

Feed Additive Regulation

Regulatory science research involves evaluating the safety and efficacy of ROBH as a feed additive. This includes assessing its benefits in disease prevention against its potential risks, such as the development of antimicrobial resistance or environmental contamination .

Mechanism of Action

Target of Action

Robenidine-d8 hydrochloride is identified as a coccidiostat drug . Its primary targets are the coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry, which has shown a significant economic burden .

Mode of Action

Robenidine-d8 hydrochloride slows both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis. Despite the availability of other agents to treat coccidiosis, robenidine has been proven to be effective in delaying the development of antibiotic resistance through intermittent and rotating use with other antimicrobials .

Biochemical Pathways

It’s known that the compound disrupts the cell membrane potential . This disruption could potentially affect multiple biochemical pathways within the cell, leading to the slowed growth and reproductive cycles observed in coccidian parasites .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness in treating coccidiosis .

Result of Action

The molecular and cellular effects of Robenidine-d8 hydrochloride’s action primarily involve the disruption of the growth and reproductive cycles of coccidian parasites . This disruption leads to a control of coccidiosis, thereby reducing the economic burden associated with this lethal infection in poultry .

Action Environment

The action, efficacy, and stability of Robenidine-d8 hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness can be maintained by alternating its use with other antimicrobial agents, which helps slow the development of antimicrobial resistance . .

Safety and Hazards

Robenidine-d8 hydrochloride is harmful if swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

An analog of the anticoccidial drug robenidine displays potent bactericidal activity against various bacteria . These findings demonstrate that it represents a new chemical lead for further medicinal chemistry and pharmaceutical development to enhance potency, solubility, and selectivity against serious bacterial pathogens .

properties

IUPAC Name

1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+;/i1D,2D,3D,4D,5D,6D,7D,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWIBTYLSRDGHP-YVXDQVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746798
Record name (2E)-N'-{(E)-[4-Chloro(~2~H_4_)phenyl]methylidene}-2-{[4-chloro(~2~H_4_)phenyl]methylidene}hydrazine-1-carbohydrazonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robenidine-d8 hydrochloride

CAS RN

1173097-77-2
Record name (2E)-N'-{(E)-[4-Chloro(~2~H_4_)phenyl]methylidene}-2-{[4-chloro(~2~H_4_)phenyl]methylidene}hydrazine-1-carbohydrazonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-77-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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